4-Aminothiophene-3-carbonitrile
Overview
Description
4-Aminothiophene-3-carbonitrile is a chemical compound with the IUPAC name 4-amino-3-thiophenecarbonitrile hydrochloride .
Synthesis Analysis
The synthesis of thiophenic derivatives, including 4-Aminothiophene-3-carbonitrile, has been reported in several studies . One method involves the reaction of readily available 2-amino-3-cyanothiophene with aldehydes and 2,5-dimethoxytetrahydrofuran . Another synthesis was undertaken by condensing p-aminoacetophenone and malononitrile in toluene .Molecular Structure Analysis
The molecular structure of 4-Aminothiophene-3-carbonitrile has been investigated using Density Functional Theory (DFT) optimized at the M06-2x/6-311++G(d,p) level . The molecular electronic properties, including chemical reactivity/stability, natural bond orbital (NBO) analysis, and nonlinear optical properties, were examined to elucidate its application .Chemical Reactions Analysis
The chemical reactions involving 4-Aminothiophene-3-carbonitrile have been studied . For instance, the compound was synthesized by the reaction of diazotized 4-Aminobenzene and 2-amino-4-(4-aminophenyl) thiophene-3-carbonitrile (AATC) .Physical And Chemical Properties Analysis
4-Aminothiophene-3-carbonitrile hydrochloride has a molecular weight of 160.63 . It is a solid substance . More detailed physical and chemical properties are not available in the retrieved papers.Mechanism of Action
Future Directions
Thiophene-based analogs, including 4-Aminothiophene-3-carbonitrile, have attracted the attention of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on expanding the potential applications of these compounds in various fields.
properties
IUPAC Name |
4-aminothiophene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-1-4-2-8-3-5(4)7/h2-3H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQYHRHJUXPLIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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